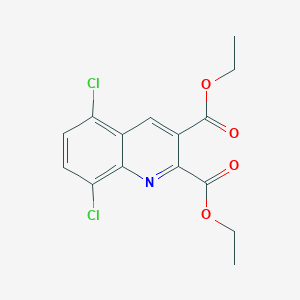
Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate is a chemical compound with the molecular formula C15H13Cl2NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate typically involves the reaction of aryl amines with diethyl acetylenedicarboxylate in the presence of a catalyst. One efficient method uses 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C. This reaction forms the quinoline scaffold through a pseudo three-component reaction, resulting in high regioselectivity and good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of green chemistry, such as using eco-friendly catalysts and minimizing waste, are likely applied to scale up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the ester groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and solvents like acetonitrile or ethanol.
Major Products
The major products formed from these reactions include modified quinoline derivatives, which can have different functional groups or oxidation states depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as anticancer or antimicrobial agents, often involves this compound.
Industry: It may be used in the development of new materials or chemical processes
Wirkmechanismus
The mechanism by which diethyl 5,8-dichloroquinoline-2,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA or inhibit specific enzymes, affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate: Similar in structure but with different chlorine atom positions.
Diethyl 5,7-dichloroquinoline-2,3-dicarboxylate: Another similar compound with chlorine atoms at different positions.
Uniqueness
Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate is unique due to its specific substitution pattern on the quinoline ring, which can result in distinct chemical properties and biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C15H13Cl2NO4 |
|---|---|
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
diethyl 5,8-dichloroquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C15H13Cl2NO4/c1-3-21-14(19)9-7-8-10(16)5-6-11(17)12(8)18-13(9)15(20)22-4-2/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
DTPLWFHAXBAITO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N=C1C(=O)OCC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




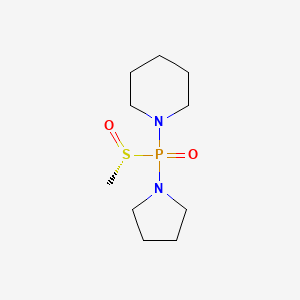

![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)
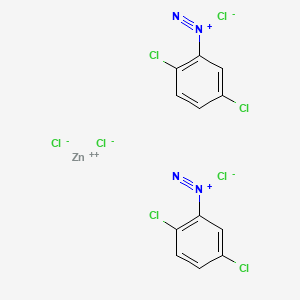
![5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide](/img/structure/B13736397.png)

![2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-](/img/structure/B13736403.png)
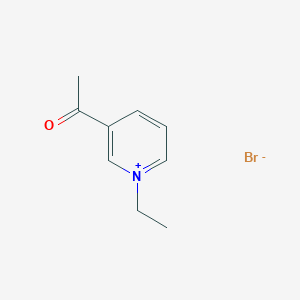
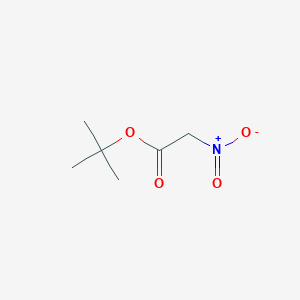
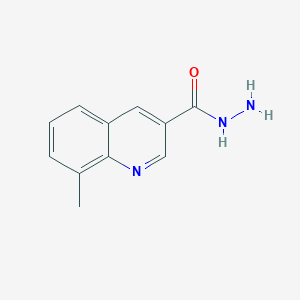
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736425.png)
![4-Methoxythieno[2,3-d]pyrimidine](/img/structure/B13736434.png)
